(Gly6)-locustapyrokinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H117N23O24/c1-41(2)32-51(68(85)116)98-71(119)47(18-10-28-88-82(86)87)95-77(125)59-21-13-31-105(59)81(129)67(42(3)4)102-75(123)52(33-43-14-6-5-7-15-43)100-78(126)58-20-11-29-103(58)79(127)50(23-26-61(84)108)97-73(121)49(22-25-60(83)107)96-76(124)57-19-12-30-104(57)80(128)55(34-44-37-89-46-17-9-8-16-45(44)46)94-64(111)39-90-69(117)53(35-65(112)113)93-63(110)38-91-70(118)56(40-106)101-74(122)54(36-66(114)115)99-72(120)48-24-27-62(109)92-48/h5-9,14-17,37,41-42,47-59,67,89,106H,10-13,18-36,38-40H2,1-4H3,(H2,83,107)(H2,84,108)(H2,85,116)(H,90,117)(H,91,118)(H,92,109)(H,93,110)(H,94,111)(H,95,125)(H,96,124)(H,97,121)(H,98,119)(H,99,120)(H,100,126)(H,101,122)(H,102,123)(H,112,113)(H,114,115)(H4,86,87,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZXVFKHFXVHKU-AOGKPFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H117N23O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745543 | |

| Record name | 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1808.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152575-14-9 | |

| Record name | 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

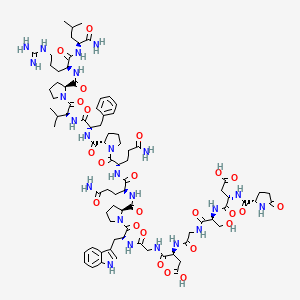

(Gly6)-locustapyrokinin chemical structure and properties

This technical guide details the structural characteristics, synthesis, and biological properties of (Gly⁶)-Locustapyrokinin (Lom-PK), a critical neuropeptide originally isolated from the migratory locust, Locusta migratoria.

Designed for researchers in insect physiology and peptide drug discovery, this document focuses on the native peptide sequence (often denoted with the specific residue at position 6 to distinguish it from synthetic analogs like [Glu⁶]-LPK) and its role in the FXPRLamide signaling cascade.

Executive Summary & Chemical Identity

(Gly⁶)-Locustapyrokinin (Lom-PK) is a 16-residue, C-terminally amidated neuropeptide belonging to the Pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family. It is characterized by the conserved C-terminal pentapeptide motif FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂), which is the functional core responsible for receptor binding and biological activity.

The designation "(Gly⁶)" highlights the presence of a Glycine residue at position 6, a critical hinge point that differentiates the native peptide from synthetic analogs (e.g., [Glu⁶]-LPK) used in structure-activity relationship (SAR) studies to probe conformational stability.

Physicochemical Profile

| Property | Data |

| Common Name | Locustapyrokinin (Lom-PK) |

| Sequence (1-Letter) | pQDSGDGWPQQPFVPRL-NH₂ |

| Sequence (3-Letter) | pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂ |

| Molecular Formula | C₈₁H₁₁₃N₂₁O₂₄ |

| Molecular Weight | ~1808.9 Da (Calculated) |

| Isoelectric Point (pI) | ~4.5 (Acidic due to Asp residues) |

| Solubility | Soluble in water; highly soluble in 30% Acetonitrile/0.1% TFA.[1] |

| Key Structural Motif | C-terminal FVPRLamide (Active Core) |

| Post-Translational Mod. | N-terminal pyroglutamate (pGlu); C-terminal amidation. |

Structural Analysis & Synthesis Strategy

Structural Significance of Glycine-6

The native inclusion of Glycine at position 6 is structurally deterministic. Unlike residues with side chains, Glycine’s lack of steric hindrance introduces high conformational flexibility. In the context of Lom-PK:

-

Turn Induction: Gly⁶ likely facilitates a β-turn or loop structure in the N-terminal region, bringing the N-terminus into proximity with the active C-terminal core, potentially stabilizing the bioactive conformation in aqueous solution.

-

Analog Contrast: Substitution of Gly⁶ with Glutamic acid (Glu), as seen in the analog [Glu⁶]-LPK, introduces a negative charge and side-chain bulk. This analog is often used to test the electrostatic tolerance of the receptor's binding pocket.

Solid-Phase Peptide Synthesis (SPPS) Protocol

To synthesize high-purity (Gly⁶)-Lom-PK, a standard Fmoc chemistry approach is recommended. The presence of the N-terminal pyroglutamate and C-terminal amide requires specific resin and cleavage handling.

Protocol: Automated Fmoc Synthesis

-

Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) to ensure the C-terminal amide is generated upon cleavage.

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Activation: HBTU/HOBt or HATU (for difficult couplings at Pro⁸, Pro¹¹, Pro¹⁴) with DIPEA (N,N-Diisopropylethylamine).

-

Coupling Time: 45–60 minutes per residue.

-

-

N-Terminal Capping: The final residue is Glutamine (Gln). To form pyroglutamate (pGlu):

-

Couple Fmoc-Gln(Trt)-OH.

-

Deprotect Fmoc.[2]

-

Perform on-resin cyclization using weak acid (e.g., 0.5% HOBt in DMF) or couple L-Pyroglutamic acid directly as the final building block (recommended for yield).

-

-

Cleavage & Deprotection:

-

Reagent K Cocktail: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

-

Time: 3 hours at room temperature (essential to protect Trp⁷ from oxidation and fully deprotect Arg¹⁵).

-

-

Purification:

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column) using a linear gradient of 5-60% Acetonitrile in 0.1% TFA over 45 minutes.

-

Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ ≈ 1809.9).

-

Biological Properties & Signaling Mechanism[2][3][4][5][6][7]

Physiological Functions

(Gly⁶)-Lom-PK acts as a pleiotropic neuropeptide in insects, particularly orthopterans (Locusta, Schistocerca) and dictyopterans (cockroaches).

-

Myotropic Activity: It is a potent stimulator of visceral muscle contraction. It induces high-amplitude, high-frequency contractions in the hindgut (proctolin-like activity) and the oviduct , facilitating egg movement.

-

Pheromone Biosynthesis (PBAN-like): While primarily myotropic in locusts, the FXPRLamide C-terminus allows it to cross-activate PBAN receptors in moths (Bombyx mori), triggering pheromone production.

-

Diapause Induction: In some species, FXPRLamide peptides regulate embryonic diapause.

Signal Transduction Pathway

(Gly⁶)-Lom-PK binds to a G-Protein Coupled Receptor (GPCR), specifically the PK/PBAN receptor (a Rhodopsin-like GPCR). The signaling cascade is predominantly Calcium-dependent.

Diagram: (Gly6)-Lom-PK Signaling Cascade

The following Graphviz diagram illustrates the Gq-mediated pathway leading to muscle contraction.

Caption: The Gq-mediated signaling pathway of (Gly6)-Lom-PK, resulting in IP3 generation and calcium-dependent muscle contraction.

Experimental Validation Protocol: Hindgut Contraction Assay

To verify the biological activity of synthesized (Gly⁶)-Lom-PK, the cockroach (Leucophaea maderae or Periplaneta americana) hindgut assay is the gold standard due to the high conservation of the FXPRLamide receptor.

Methodology

-

Dissection:

-

Anesthetize the insect on ice.

-

Dissect the hindgut (proctodeum) in physiological saline (NaCl 140 mM, KCl 5 mM, CaCl₂ 5 mM, HEPES buffer pH 7.2).

-

Ligature both ends of the hindgut with surgical thread.

-

-

Mounting:

-

Suspend the organ in a 5 mL myograph chamber filled with aerated saline at 28°C.

-

Connect one end to a fixed hook and the other to an isotonic force transducer.

-

-

Equilibration:

-

Apply a resting tension of 0.5 g.

-

Allow the tissue to equilibrate for 45–60 minutes until spontaneous contractions stabilize.

-

-

Application:

-

Dissolve (Gly⁶)-Lom-PK in water (stock 1 mM).

-

Apply cumulatively to the bath to achieve concentrations from

M to

-

-

Data Analysis:

-

Measure the change in amplitude and frequency of contractions relative to the baseline.

-

Self-Validation Check: The peptide must induce a rapid, dose-dependent increase in tonus. If no response is seen at

M, check the peptide integrity (C-terminal amidation is required for activity).

-

References

-

Schoofs, L., et al. (1991). "Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria." General and Comparative Endocrinology, 81(1), 97-104.

-

Echelon Biosciences. "Locustapyrokinin [Glu6], L. Migratoria - Product Data." Echelon Biosciences Catalog.

- Nachman, R. J., et al. (1986). "Active conformation of the insect neuropeptide leucopyrokinin." Biochemical and Biophysical Research Communications, 140(1), 357-364. (Context on FXPRLamide structure).

- Predel, R., & Eckert, M. (2000). "Neurosecretion: Peptidergic systems in insects.

Sources

In-Depth Technical Guide: (Gly6)-Locustapyrokinin Sequence and Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of (Gly6)-Locustapyrokinin (Lom-PK), a neuropeptide belonging to the FXPRLamide family. Identified originally in Locusta migratoria, this peptide is a critical regulator of myotropic activity (hindgut contraction) and pheromone biosynthesis. The nomenclature "(Gly6)" specifically highlights the native glycine residue at position 6, a structural pivot point often targeted in Structure-Activity Relationship (SAR) studies to evaluate chain flexibility and receptor binding affinity.

This document details the primary sequence, physicochemical properties, and a validated Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol. It also elucidates the G-Protein Coupled Receptor (GPCR) signaling mechanism triggered by the peptide's C-terminal pharmacophore.

Part 1: Structural Characterization

Primary Sequence and Identity

Locustapyrokinin is a blocked, 16-residue peptide.[1] The N-terminus is protected by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated, a feature essential for biological stability and receptor recognition.

Sequence: pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2[1]

Key Structural Domains:

-

N-Terminal Address (Residues 1-11): pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro

-

Contains the Gly6 residue, providing a flexible hinge region that facilitates the folding required for receptor docking.

-

-

C-Terminal Pharmacophore (Residues 12-16): Phe-Val-Pro-Arg-Leu-NH2

-

This is the conserved FXPRLamide motif (where X = Val) characteristic of the Pyrokinin/PBAN family. It is directly responsible for activating the receptor.

-

Physicochemical Properties

| Property | Value |

| Formula | C |

| Molecular Weight | ~1808.9 Da |

| Isoelectric Point (pI) | ~4.5 (Acidic due to Asp residues) |

| Solubility | Soluble in water/acetonitrile mixtures; slightly acidic buffers enhance stability. |

| Modifications | N-terminal Pyroglutamate (pGlu), C-terminal Amidation. |

Part 2: Chemical Synthesis (Fmoc-SPPS Protocol)

Synthesis Strategy

The synthesis of this compound is best achieved using Fmoc chemistry on a Rink Amide resin. The Rink Amide linker yields the required C-terminal amide upon cleavage. The N-terminal pyroglutamic acid is introduced directly as Fmoc-pGlu-OH rather than cyclizing Glutamine on-resin, preventing incomplete cyclization and side reactions.

Reagents and Materials

-

Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Protecting Groups:

-

Fmoc (N-alpha protection).

-

tBu (Asp, Ser).

-

Boc (Trp, Lys - if present, though not in this seq).

-

Pbf (Arg).

-

Trt (Gln).

-

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma Pure.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: TFA (95%), TIS (2.5%), H

O (2.5%).

Step-by-Step Protocol

Phase 1: Resin Preparation

-

Swelling: Weigh 0.1 mmol of Rink Amide resin into a reaction vessel. Swell in DCM (dichloromethane) for 20 minutes, then wash with DMF (dimethylformamide) (3 x 1 min).

-

Fmoc Deprotection (Initial): Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the initial Fmoc group from the linker. Wash with DMF (5 x 1 min).

Phase 2: Chain Elongation (Iterative Cycle)

Repeat the following cycle for residues 16 down to 1:

-

Activation: Dissolve 4.0 equivalents (eq) of Fmoc-AA-OH and 4.0 eq of HBTU in DMF. Add 8.0 eq of DIPEA. Activate for 2-3 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 45–60 minutes.

-

Critical Step: For Arg and Val (sterically hindered), perform a double coupling (repeat step 2 with fresh reagents).

-

-

Washing: Drain and wash with DMF (3 x 1 min).

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

-

Kaiser Test: Perform a Kaiser test (ninhydrin) after deprotection (blue = positive/free amine) and after coupling (yellow = negative/complete coupling).

Phase 3: N-Terminal Capping

-

Coupling pGlu: For the final residue (position 1), couple Fmoc-pGlu-OH .

-

Final Deprotection: Remove the Fmoc group from pGlu using 20% Piperidine/DMF.

-

Final Wash: Wash resin with DMF (5x), DCM (5x), and Methanol (3x). Dry resin under vacuum.[2]

Phase 4: Cleavage and Isolation

-

Cleavage: Add the cleavage cocktail (TFA/TIS/H

O, 95:2.5:2.5) to the dry resin (10 mL per gram of resin). Shake for 2–3 hours. -

Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under nitrogen flow. Add ice-cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet 3 times with cold ether.

-

Lyophilization: Dissolve the pellet in 10% acetic acid or water/acetonitrile and lyophilize to obtain the crude white powder.

Purification and Analysis

-

HPLC: Purify using a C18 Reverse-Phase column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 60% B over 45 minutes.

-

-

Mass Spectrometry: Verify identity using ESI-MS. Expected [M+H]

Synthesis Workflow Diagram

Figure 1: Flowchart of the Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol for this compound.

Part 3: Biological Mechanism & Signaling

Receptor Interaction

This compound functions by binding to PK/PBAN receptors , which are G-Protein Coupled Receptors (GPCRs).

-

Ligand Recognition: The C-terminal FXPRLamide sequence docks into the receptor's transmembrane binding pocket.

-

Role of Gly6: The Glycine at position 6 allows the N-terminal "address" segment to fold back or away from the core, preventing steric hindrance and potentially stabilizing the active conformation of the C-terminus. Substitution of Gly6 (e.g., with Glu) has been shown to alter bioactivity, highlighting its structural importance.

Signaling Pathway

Upon binding, the GPCR undergoes a conformational change that activates the G

-

G

q Activation: Stimulates Phospholipase C (PLC). -

IP3 Generation: PLC hydrolyzes PIP

into IP -

Calcium Release: IP

binds to receptors on the Endoplasmic Reticulum (ER), releasing stored Ca -

Physiological Effect: The surge in cytosolic Ca

drives smooth muscle contraction (myotropic effect) or activates enzymes like acyl-transferase for pheromone biosynthesis.

Mechanism Diagram

Figure 2: Signal transduction pathway activated by Locustapyrokinin via the Gq-coupled PK/PBAN receptor.

References

-

Schoofs, L., et al. (1991). "Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria." General and Comparative Endocrinology.

- Nachman, R. J., et al. (1986). "Active conformation of the pyrokinin/PBAN neuropeptide family." Biochemical and Biophysical Research Communications.

-

Echelon Biosciences. "Locustapyrokinin [Glu6], L. Migratoria - Product Data."[3] (Confirming Gly6 as the native residue).

- Coast, G. M. (1998). "Insect diuretic peptides: structures, evolution and actions." Annual Review of Entomology. (Context on locust neuropeptides).

Sources

Technical Guide: Functional Characterization of (Gly⁶)-Locustapyrokinin in Insect Physiology

The following technical guide details the functional characterization, molecular architecture, and experimental utility of (Gly⁶)-Locustapyrokinin (Lom-PK) .

Executive Summary

Locustapyrokinin (Lom-PK) , specifically the isoform containing a Glycine residue at position 6 ((Gly⁶)-LpK ), is a 16-residue neuropeptide originally isolated from the migratory locust, Locusta migratoria. It belongs to the Pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family, defined by the conserved C-terminal pentapeptide motif FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂).

In insect physiology, (Gly⁶)-LpK functions primarily as a potent myotropic agent , stimulating visceral smooth muscle contraction in the hindgut and oviduct. Its activity is mediated through G-Protein Coupled Receptors (GPCRs), specifically the PK/PBAN receptor family, triggering calcium mobilization. This guide analyzes the peptide's structure-activity relationship (SAR), signaling mechanisms, and provides a validated protocol for assessing its bioactivity.

Molecular Architecture & Structure-Activity Relationship (SAR)

Primary Sequence

The primary structure of native (Gly⁶)-Locustapyrokinin is:

pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - Phe - Val - Pro - Arg - Leu - NH₂ [1][2]

-

N-Terminus (Variable Region): Residues 1–11. This region confers metabolic stability and receptor subtype selectivity. The Glycine at position 6 is critical for providing conformational flexibility, allowing the peptide to adopt the specific turn structure required for receptor docking.

-

C-Terminus (Active Core): Residues 12–16 (Phe-Val-Pro-Arg-Leu-NH₂ ). This conserved region is responsible for receptor activation. The amide group (-NH₂) is essential for protection against carboxypeptidases and for high-affinity binding.

The Role of Glycine-6

In Structure-Activity Relationship (SAR) studies, the mid-chain Glycine (Gly⁶) acts as a "hinge." Unlike more rigid residues (e.g., Proline) or bulky side chains (e.g., Tryptophan), Glycine introduces rotational freedom (high entropy). This allows the N-terminal "address" segment to fold back or position itself away from the C-terminal "message" segment, preventing steric hindrance during ligand-receptor interaction.

Table 1: Comparative Sequence Analysis of Key Pyrokinins

| Peptide | Organism | Sequence (Conserved Core in Bold) | Function |

| (Gly⁶)-Lom-PK | L. migratoria | pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂ | Hindgut/Oviduct Contraction |

| Lem-PK | L. maderae | pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | Hindgut Contraction |

| Hez-PBAN | H. zea | ...Leu-Ser-Asp-Asp-Phe-Thr-Pro-Arg-Leu-NH₂ | Pheromone Biosynthesis |

Physiological Mechanisms & Signaling Pathway[3][4][5]

Receptor Activation

(Gly⁶)-LpK binds to the PK/PBAN-R , a Class A GPCR. The interaction is characterized by a "two-step" mechanism:

-

Address Recognition: The N-terminal region (facilitated by Gly⁶ flexibility) initially associates with the receptor's extracellular loops.

-

Message Activation: The C-terminal FXPRLamide core penetrates the transmembrane bundle, triggering a conformational change in the receptor.

Signal Transduction

Upon binding, the receptor couples primarily to the Gq/11 alpha subunit. This activates Phospholipase C beta (PLCβ) , leading to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the sarcoplasmic reticulum (SR), causing a rapid release of intracellular Ca²⁺, which drives muscle contraction via the Calmodulin/MLCK pathway.

Figure 1: The Gq-mediated signaling cascade activated by (Gly⁶)-LpK in insect visceral muscle cells.

Experimental Protocols: In Vitro Bioassay

To validate the activity of (Gly⁶)-LpK, the Isolated Cockroach Hindgut Bioassay is the gold standard due to the high cross-reactivity and robustness of the tissue.

Reagents & Buffer Preparation

-

Physiological Saline (Ringer's Solution):

-

NaCl: 140 mM

-

KCl: 5 mM

-

CaCl₂: 5 mM (Critical for contraction)

-

MgCl₂: 1 mM

-

HEPES: 5 mM (pH 7.2)

-

Sucrose: 20 mM (Energy source)

-

-

Peptide Stock: Dissolve lyophilized (Gly⁶)-LpK in 50% Acetonitrile/Water to 1 mM (Stock). Dilute in Ringer's for working concentrations (10⁻⁹ M to 10⁻⁶ M).

Tissue Isolation Workflow

-

Dissection: Anesthetize Leucophaea maderae or Periplaneta americana on ice. Remove the wings and legs.

-

Extraction: Make a dorsal incision. Isolate the hindgut (proctodeum), ensuring the Malpighian tubules are removed but the rectum and ileum remain intact.

-

Mounting: Ligate one end of the hindgut to a fixed hook in the organ bath and the other end to an isotonic transducer .

-

Equilibration: Perfusion with oxygenated Ringer's solution at 25°C for 45 minutes until basal spontaneous contractions stabilize.

Data Acquisition

-

Stimulation: Apply (Gly⁶)-LpK in cumulative doses (e.g., 1 nM, 10 nM, 100 nM).

-

Measurement: Record the change in frequency and amplitude of contractions.

-

Analysis: Calculate the EC₅₀ (concentration required for 50% maximal contraction). A valid (Gly⁶)-LpK sample should exhibit an EC₅₀ in the low nanomolar range (1–10 nM).

Figure 2: Step-by-step workflow for the isolated hindgut bioassay used to quantify (Gly⁶)-LpK activity.

Drug Development Implications

The (Gly⁶)-LpK scaffold serves as a template for peptidomimetic design in pest control.

-

Metabolic Stability: The native peptide is rapidly degraded by hemolymph peptidases. Replacing the susceptible bonds (e.g., Arg-Leu) or cyclizing the peptide backbone (using the Gly6 flexibility) can create stable analogs.

-

Lead Compounds: Analogs that mimic the C-terminal turn but possess a rigidified scaffold (based on the Gly6 hinge) are investigated as non-peptide antagonists to disrupt feeding or reproduction in pests.

References

-

Schoofs, L., et al. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria. General and Comparative Endocrinology.

-

Nachman, R. J., et al. (1986). Active conformation of the pyrokinin/PBAN neuropeptide family for pheromone biosynthesis and pupal diapause termination. Proceedings of the National Academy of Sciences.

-

Predel, R., & Nachman, R. J. (2006). The pyrokinin/PBAN peptide family: structure, activity, and evolutionary affinities. Peptides.

-

Holman, G. M., et al. (1986). Isolation, primary structure and synthesis of leucopyrokinin, a multi-functional neuropeptide of Leucophaea maderae. Comparative Biochemistry and Physiology.

Sources

Expression Pattern of the (Gly6)-Locustapyrokinin Gene: An In-Depth Technical Guide

This guide provides a comprehensive technical analysis of the expression pattern of the (Gly6)-locustapyrokinin gene, focusing on its molecular origin, spatiotemporal distribution, and physiological implications in Locusta migratoria.[1]

Executive Summary

This compound (Lom-PK) is the native, 16-residue neuropeptide (pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2) identified in the migratory locust, Locusta migratoria.[1][2] It belongs to the PBAN/Pyrokinin family, characterized by the C-terminal FXPRLamide motif.[1] The designation "(Gly6)" distinguishes the wild-type peptide from synthetic analogs (e.g., [Glu6]-Lom-PK) used in structure-activity studies.[1]

This peptide is encoded by the Lom-pban gene (also referred to as the PBAN/Pyrokinin gene).[1] Its expression is highly specific to the central nervous system (CNS), particularly the Suboesophageal Ganglion (SOG) , and exhibits significant plasticity depending on the developmental stage and phase polyphenism (solitary vs. gregarious) of the locust.[1]

Molecular Characterization & Gene Architecture[1]

The Lom-pban Gene

The this compound peptide is not encoded by a standalone gene but is processed from a larger precursor protein encoded by the Lom-pban gene.[1]

-

Precursor Structure: The gene encodes a pre-pro-peptide that is post-translationally processed by convertases (e.g., PC1/3, PC2) to yield multiple bioactive peptides.[1]

-

Peptide Products:

-

Locustapyrokinin (Lom-PK) : The primary FXPRLamide peptide (Gly6 variant).[1]

-

PBAN (Pheromone Biosynthesis Activating Neuropeptide) : Involved in melanization and pheromone production.[1]

-

Diapause Hormone (DH) : Often co-encoded, regulating embryonic arrest.[1]

-

Additional PKs: Isoforms like Lom-PK-2 (though some studies suggest distinct genomic origins for specific isoforms).[1]

-

Precursor Processing Diagram

The following diagram illustrates the processing of the Lom-pban precursor into bioactive peptides, including (Gly6)-Lom-PK.

Caption: Processing pathway of the Lom-pban gene yielding this compound and related peptides.[1][2][4][5]

Spatiotemporal Expression Profile

The expression of the this compound gene is strictly regulated spatially and temporally.[1]

Tissue-Specific Expression (Spatial)

The primary site of Lom-pban expression is the Central Nervous System (CNS) .[1]

| Tissue | Expression Level | Specific Localization | Functional Role |

| Suboesophageal Ganglion (SOG) | High (Primary) | Three distinct clusters of neurosecretory cells (NSCs):1.[1] Mandibular cluster2. Maxillary cluster3. Labial cluster | Central command for feeding, diapause, and melanization.[1] |

| Brain (Protocerebrum) | Moderate | Lateral neurosecretory cells.[1] | Integration of photoperiod signals affecting expression.[1] |

| Thoracic Ganglia | Low/Moderate | Ventral nerve cord neurons.[1] | Local motor control (myotropic effects).[1] |

| Abdominal Ganglia | Low | Specific paired neurons.[1] | Hindgut motility regulation.[1][2][5][6] |

| Midgut/Hindgut | Absent (Endogenous) | Target tissue (Receptor expression).[1] | Site of action for myotropic effects.[1][2][7] |

Developmental Expression (Temporal)

Expression levels fluctuate across the life cycle of Lom.[1] migratoria:

-

Embryogenesis: Low levels; involved in diapause regulation.[1]

-

Nymphal Stages (1st - 5th Instar): Progressive increase.[1] Expression peaks in later instars (4th/5th) to regulate molting and cuticular melanization (phase-dependent).[1]

-

Adult: High constitutive expression. In females, it regulates oviduct contraction and egg development.[1]

Phase Polyphenism (Solitary vs. Gregarious)

A critical "field-proven insight" is the differential expression based on population density.[1]

-

Gregarious Phase: Significantly upregulated Lom-pban expression.[1] The peptide products (specifically PBAN and PKs) drive the dark melanization characteristic of swarming locusts.[1]

-

Solitary Phase: Lower expression levels, associated with the green coloration.[1]

Functional Implications & Signaling Pathway[1]

Understanding the expression pattern allows for targeted interference in physiological processes.[1]

Physiological Functions[1]

-

Myotropic Activity: Stimulates contraction of the hindgut (fecal elimination) and oviduct (egg laying).[1]

-

Melanization: (Gly6)-Lom-PK and PBAN act on the epidermis to promote melanin deposition (dark color).[1]

-

Diapause Induction: Regulates embryonic arrest in response to photoperiod (short days increase expression).[1]

Signaling Mechanism (GPCR Pathway)

The peptide binds to the PBAN/PK Receptor (PK-R) , a G-protein coupled receptor (GPCR), initiating a calcium-dependent cascade.[1]

Caption: GPCR-mediated signaling cascade activated by this compound binding.[1][5]

Experimental Methodologies

To validate the expression of this compound, the following protocols are recommended. These are designed to be self-validating systems.[1]

RT-qPCR Quantification (Gene Level)

Objective: Quantify Lom-pban mRNA levels in SOG or Brain tissue.

-

Tissue Dissection: Dissect SOG from L. migratoria in ice-cold PBS (DEPC-treated).[1] Pool 5-10 ganglia per biological replicate to ensure sufficient RNA.[1]

-

RNA Extraction: Use Trizol reagent followed by DNase I treatment to remove genomic DNA.[1]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA using oligo(dT) primers.[1]

-

Primer Design:

-

Normalization: Use Rp49 or GAPDH as housekeeping genes.[1]

-

Validation: Melt curve analysis must show a single peak.

Immunohistochemistry (Peptide Level)

Objective: Visualize the spatial distribution of the peptide in the CNS.

-

Fixation: Fix whole brains/SOG in 4% paraformaldehyde (PFA) for 4-12 hours at 4°C.

-

Permeabilization: Wash in PBS-T (PBS + 0.5% Triton X-100) for 24 hours to ensure penetration into ganglia.[1]

-

Primary Antibody: Incubate with anti-FXPRLamide (polyclonal, 1:1000) or specific anti-LomPK for 48 hours at 4°C.[1]

-

Note: Anti-FXPRLamide is a broad-spectrum antibody for the PK family.[1]

-

-

Secondary Antibody: Use a fluorescent conjugate (e.g., Alexa Fluor 488 Goat Anti-Rabbit) for 24 hours.[1]

-

Imaging: Confocal microscopy. Look for the three characteristic cell clusters in the SOG.

References

-

Schoofs, L., et al. (1991).[1] "Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria." General and Comparative Endocrinology. Link

-

Wei, Z., et al. (2019).[1] "Novel Lom-dh Genes Play Potential Role in Promoting Egg Diapause of Locusta migratoria L." Frontiers in Physiology.[1] Link

-

Choi, M.Y., & Vander Meer, R.K. (2012).[1] "Molecular structure and diversity of PBAN/pyrokinin family peptides in ants." Psyche. Link

-

Predel, R., et al. (2017).[1] "Identification and distribution of products from novel tryptopyrokinin genes in the locust, Locusta migratoria." Biochemical and Biophysical Research Communications. Link

-

Ayali, A., et al. (2004).[1] "The analysis of large-scale gene expression correlated to the phase changes of the migratory locust."[1] Proceedings of the National Academy of Sciences. Link[1]

Sources

- 1. Lys-Gly-Asp-Glu-Ser-Leu-Leu-Ala | C35H61N9O14 | CID 134827577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com [genscript.com]

- 5. Locustapyrokinin [Glu6], L. Migratoria - Echelon Biosciences [echelon-inc.com]

- 6. Locustapyrokinin, L. Migratoria - Echelon Biosciences [echelon-inc.com]

- 7. Locustakinin, a novel myotropic peptide from Locusta migratoria, isolation, primary structure and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

developing an antibody for (Gly6)-locustapyrokinin

Application Note: Development of Isoform-Specific Antibodies for (Gly6)-Locustapyrokinin (Lom-PK)

Abstract

Locustapyrokinin (Lom-PK) is a pleiotropic neuropeptide belonging to the PBAN (Pheromone Biosynthesis Activating Neuropeptide) family, characterized by the conserved C-terminal pentapeptide FXPRLamide .[1] While the C-terminus drives myotropic and melanotropic activity, the N-terminal variable region dictates species specificity and isoform identity. This guide details the protocol for developing a high-affinity antibody specifically targeting the (Gly6)-isoform of Locusta migratoria LPK. Unlike generic anti-PBAN antibodies, this protocol focuses on antigen design strategies that expose the unique N-terminal sequence (pGlu1–Gly6–Trp7) to minimize cross-reactivity with other FXPRLamide peptides.

Part 1: Antigen Design & Synthesis Strategy

The Challenge: The primary challenge in generating antibodies against (Gly6)-LPK is the "immunological decoy" effect of the C-terminus. The -Phe-Val-Pro-Arg-Leu-NH2 sequence is highly immunogenic and conserved across insect orders (moths, beetles, cockroaches). An antibody raised against the whole native peptide will predominantly recognize this C-terminus, resulting in a "pan-pyrokinin" antibody that cannot distinguish (Gly6)-LPK from other isoforms (e.g., [Glu6]-LPK) or other neuropeptides like Diapause Hormone.

The Solution: Directional Conjugation To force the immune system to recognize the unique (Gly6) domain, we must mask the C-terminus and expose the N-terminus.

Sequence Analysis

-

Native Sequence (Lom-PK): pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - Phe - Val - Pro - Arg - Leu - NH2[2]

-

Target Epitope: Residues 1–10 (pGlu...Gln).

-

Critical Residue: Gly6 (Differentiation from [Glu6] analogs).

Hapten Design

Since the native N-terminus is a Pyroglutamate (pGlu), it lacks a free amine for conjugation. We cannot use standard amine-reactive chemistry (NHS-esters) at the N-term.

-

Design Choice: Synthesize the peptide with an added C-terminal Cysteine preceded by a flexible linker.

-

Immunogen Sequence: pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - [Gly-Gly-Spacer] - Cys - NH2

-

Note: We intentionally truncate the highly conserved FVPRL C-terminus in the immunogen to prevent the generation of cross-reactive antibodies.

-

-

Screening Peptide (for ELISA): pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - Phe - Val - Pro - Arg - Leu - NH2 (Full Native).

Conjugation Protocol (Maleimide-Activated Carrier)

-

Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; BSA for screening.

-

Chemistry: Maleimide-Sulfhydryl coupling (Thioether bond).

Protocol:

-

Dissolve 2 mg of Maleimide-activated KLH in 200 µL PBS.

-

Dissolve 2 mg of the Cys-modified Immunogen Peptide in 200 µL Conjugation Buffer (PBS + 5mM EDTA, pH 7.2). Ensure peptide is reduced; if dimerized, treat with TCEP immobilized gel first.

-

Mix carrier and peptide solutions. Incubate for 2 hours at Room Temperature (RT).

-

Dialyze against PBS overnight to remove uncoupled peptide.

Part 2: Visualization of Antigen Strategy

The following diagram illustrates the structural logic of the antigen design to ensure specificity for the Gly6 region.

Figure 1: Rational Antigen Design Strategy. By anchoring the peptide to KLH via a C-terminal Cysteine and removing the conserved FVPRL tail, the immune response is focused entirely on the variable N-terminal region containing Gly6.

Part 3: Immunization & Hybridoma Workflow

For research applications requiring high affinity, a Rabbit Polyclonal approach is standard. For drug development (mimetics screening) or long-term supply, a Mouse Monoclonal approach is preferred. Below is the Rabbit Polyclonal Protocol.

Immunization Schedule (Rabbit)

-

Animals: 2 New Zealand White Rabbits (Specific Pathogen Free).

-

Adjuvant: Freund’s Complete Adjuvant (FCA) for primary; Freund’s Incomplete Adjuvant (FIA) for boosts.

| Day | Procedure | Detail |

| 0 | Pre-immune Bleed | Collect 5 mL serum (Negative Control). |

| 0 | Primary Injection | 200 µg KLH-Peptide emulsified 1:1 in FCA. Subcutaneous (multiple sites). |

| 14 | Boost 1 | 100 µg KLH-Peptide in FIA. Subcutaneous. |

| 28 | Boost 2 | 100 µg KLH-Peptide in FIA. Subcutaneous. |

| 38 | Test Bleed | Collect 2 mL serum. Measure Titer via ELISA. |

| 42 | Boost 3 | If titer < 1:10,000. 100 µg in FIA. |

| 56 | Production Bleed | Collect 20-30 mL serum. |

Screening ELISA (Self-Validating Step)

To ensure the antibody recognizes the native structure and not just the immunogen linker:

-

Coat: Native (Gly6)-LPK (Full sequence, no Cys) conjugated to BSA (different carrier than KLH) at 1 µg/mL.

-

Block: 5% Non-fat dry milk in PBST.

-

Primary: Serial dilutions of Test Bleed (1:100 to 1:100,000).

-

Specificity Control: Run parallel wells coated with [Glu6]-LPK (analog) or Diapause Hormone (FXPRLamide control).

-

Success Criteria: Signal for (Gly6)-LPK > 10x Signal for [Glu6]-LPK.

-

Part 4: Purification & Validation

Crude serum contains non-specific IgGs. For "Application Grade" antibodies, Affinity Purification is mandatory.

Affinity Purification Protocol

-

Column Preparation: Couple the Native (Gly6)-LPK (full length) to NHS-activated Sepharose beads.

-

Note: Do not use the truncated immunogen peptide. We want to select antibodies that bind the full native structure.

-

-

Loading: Dilute serum 1:1 with PBS and pass over the column (Gravity flow).

-

Washing: Wash with 10 CV (Column Volumes) of PBS (high salt 500mM NaCl) to remove non-specific binders.

-

Elution: Elute with 0.1 M Glycine-HCl, pH 2.5. Neutralize immediately with 1M Tris-HCl, pH 8.5.

Cross-Reactivity Validation (Dot Blot)

This step validates the "Isoform Specificity" claim.

-

Grid Layout:

-

Spot A: (Gly6)-LPK (Target)

-

Spot B: [Glu6]-LPK (Single residue mismatch)

-

Spot C: Pheromone Biosynthesis Activating Neuropeptide (PBAN) - (C-term homology)

-

Spot D: BSA (Negative Control)

-

-

Probe: Purified Anti-(Gly6)-LPK (1 µg/mL).

-

Result: Strong signal on A. No/Weak signal on B and C.

Part 5: Application Notes (IHC & RIA)

Immunohistochemistry (Locust Brain/Gut):

-

Fixation: 4% Paraformaldehyde (PFA) in PBS for 4-12 hours. Over-fixation masks the peptide.

-

Permeabilization: 0.3% Triton X-100.

-

Primary Antibody: Use at 1:500 – 1:1000 dilution. Incubate 48h at 4°C (Neuropeptides penetrate slowly).

-

Preadsorption Control (Critical): Incubate the antibody with 10 µM synthetic (Gly6)-LPK peptide for 2 hours before applying to tissue. Staining should disappear. This confirms the signal is specific to the peptide.

Signaling Pathway Context: (Gly6)-LPK binds to the LPK-Receptor (GPCR), activating the PLC/IP3 pathway, leading to Calcium mobilization and muscle contraction.

Figure 2: Signal Transduction Pathway of Locustapyrokinin. The antibody developed in this protocol can be used to block the LPK-GPCR interaction in ex vivo bioassays.

References

-

Schoofs, L., et al. (1990). "Locustapyrokinin: a novel myotropic peptide from Locusta migratoria."[2] General and Comparative Endocrinology. Link (Note: Foundational sequence identification).

-

Altstein, M. (2004). "Neuropeptides of the PBAN family: Structure, function and mechanism of action." Peptides. Link (Review of FXPRLamide conservation).

- Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

-

Predel, R., et al. (2004). "Peptidomics of the nervous system of the locust, Locusta migratoria." Proteomics. Link (Verification of Gly6 isoform abundance).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (Gly6)-Locustapyrokinin Synthesis

[1]

Current Status: Active Subject: Troubleshooting Low Yield & Purity in (Gly6)-LPK Synthesis Sequence: pGlu-Asp-Phe-Thr-Pro-Gly-Leu-NH₂[1]

Executive Summary

This guide addresses yield optimization for (Gly6)-Locustapyrokinin , an analog of the myotropic neuropeptide Locustapyrokinin.[1] While the substitution of Arginine (Arg6) with Glycine (Gly6) removes the steric bulk of the guanidinium group, it introduces specific conformational challenges.

The primary synthesis bottlenecks for this sequence are incomplete coupling at the Thr⁴-Pro⁵ junction (due to Proline's secondary amine) and Aspartimide formation at the Asp²-Phe³ site. This guide provides a self-validating protocol to overcome these barriers.

Module 1: Resin Selection & Loading (The Foundation)

Diagnosis: If your crude analysis shows significant deletion sequences (e.g., [M-Leu] or [M-Gly-Leu]), the issue often originates at the resin interface due to steric crowding or aggregation.[1]

Protocol:

-

Resin Choice: Use Rink Amide MBHA resin (0.3 – 0.4 mmol/g loading).[1][2]

-

Why? The C-terminus is amidated (-NH₂). Low loading is critical because the hydrophobic C-terminal segment (Phe-Thr-Pro) can aggregate, limiting solvent accessibility.[1]

-

-

Swelling: Swell resin in DCM (Dichloromethane) for 20 minutes, then wash 3x with DMF (Dimethylformamide).

Module 2: The Critical Proline Junction (Thr⁴ → Pro⁵)

The Issue: The most common point of failure in this sequence is the coupling of Threonine (Thr) onto the Proline (Pro) residue. Proline is a secondary amine (pyrrolidine ring), making it a poor nucleophile compared to primary amines.[1][2] Standard HBTU/HOBt protocols often result in <60% coupling efficiency here.[1][2]

Optimized Workflow:

| Step | Action | Reagent/Condition | Mechanism |

| 1 | Activator Switch | HATU / HOAt (instead of HBTU) | HATU generates a more reactive active ester (7-azabenzotriazole), crucial for sterically hindered secondary amines. |

| 2 | Base | DIEA (DIPEA) | Maintains basic pH (approx. 8-9) for activation.[1] |

| 3 | Double Coupling | Repeat coupling 2x | First Pass: 45 min at RT.Second Pass: 45 min at RT with fresh reagents. |

| 4 | Monitoring | Chloranil Test | Do not use Kaiser Test. The Kaiser test detects primary amines.[1] Proline is a secondary amine; use the Chloranil or acetaldehyde/chloranil test for accurate deprotection verification.[1] |

Visualization: Optimized SPPS Cycle

Caption: Workflow emphasizing the specific requirements for the difficult Thr-Pro coupling step.[2]

Module 3: Preventing Aspartimide Formation (Asp²-Phe³)

The Issue: The Asp-Phe sequence is susceptible to base-catalyzed aspartimide formation during Fmoc deprotection steps. The nitrogen of the backbone amide attacks the side-chain ester of Aspartic acid, forming a cyclic imide (Aspartimide), which leads to -18 Da mass shifts (dehydration) and racemization (α/β-peptide mixtures).

Preventative Protocol:

Module 4: N-Terminal pGlu Introduction

The Issue: Using Fmoc-Gln and attempting on-resin cyclization is inefficient and often yields incomplete conversion.

Solution: Use Fmoc-pGlu-OH (Pyroglutamic acid) for direct coupling.[1]

Module 5: Cleavage & Purification

Cleavage Cocktail: Since this sequence contains no Cysteine, Methionine, or Tryptophan, a simple cocktail is sufficient.[1][2]

-

Formula: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[1][2]

-

Time: 2 hours at Room Temperature.

Purification Strategy:

Troubleshooting FAQs

Q1: Mass Spec shows a peak at [M-18].[1] What happened? A: This is likely Aspartimide formation at the Asp-Phe bond.

-

Fix: Switch to Fmoc-Asp(OMpe)-OH and add 0.1M HOBt to your deprotection cocktail (Module 3).[1] Avoid heating during the Asp deprotection steps.[1]

Q2: The Kaiser test is negative after removing Fmoc from Proline, but coupling failed. Why? A: The Kaiser test does not work on Proline . It detects primary amines; Proline exposes a secondary amine.[1][2]

-

Fix: Use the Chloranil Test or the Isatin Test . A blue color indicates the free secondary amine is present and ready for coupling.

Q3: My yield is low, and I see truncated sequences ending at Proline. A: This confirms the Thr-Pro coupling failure .

-

Fix: Switch from HBTU to HATU for the Threonine coupling. Ensure you are double coupling (2 x 45 min).

Q4: Can I use Fmoc-Glu(OtBu) and cyclize it to form pGlu? A: Technically yes, but it is not recommended.[1][2] Cyclizing N-terminal Glu or Gln requires additional chemical steps (often acidic or enzymatic) that can damage the peptide. Direct coupling of Fmoc-pGlu-OH is chemically superior and higher yielding.[1]

References

-

Locustapyrokinin Structure & Isolation: Schoofs, L., et al. (1991).[1][2][7] Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria.[1][2][7] General and Comparative Endocrinology.[1][2][7]

-

Aspartimide Prevention Strategies: Behrendt, R., et al. (2016).[1][2][5][8] Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides. Journal of Peptide Science.[1][3] [2]

-

Proline Coupling Optimization: Biotage Application Note. (2023).[1][2][9][10] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Specifically addressing secondary amine coupling).

-

Fmoc-SPPS Standard Protocols: Merck/Sigma-Aldrich.[1] Protocols for Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. chempep.com [chempep.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria / General and Comparative Endocrinology, 1991 [sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

Technical Support Center: (Gly⁶)-Locustapyrokinin Solubility & Handling

The following technical guide addresses solubility, handling, and experimental stability for (Gly⁶)-Locustapyrokinin (Lom-PK), a member of the FXPRLamide neuropeptide family.

Executive Technical Summary

(Gly⁶)-Locustapyrokinin is a 16-residue neuropeptide (Sequence: pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂) primarily used in insect physiology and GPCR signaling research.

While the N-terminal region contains acidic residues (Asp², Asp⁵) that confer some polarity, the biological activity resides in the hydrophobic C-terminal FXPRLamide core . This amphipathic nature creates a "solubility trap" where the peptide may dissolve initially in water but precipitate or aggregate upon storage, freezing, or dilution into physiological buffers.

Physicochemical Profile

| Property | Data | Implication |

| Hydrophobicity | High (C-term) | Prone to aggregation and adsorption to plastics. |

| Isoelectric Point (pI) | ~4.5 - 5.5 | Net negative charge at neutral pH, but local hydrophobic pockets persist. |

| Critical Residues | Trp⁷, Phe¹², Val¹³, Leu¹⁶ | Drivers of aggregation; Trp is oxidation-sensitive. |

| Solubility Class | Amphipathic / Hydrophobic | Requires organic co-solvent for high-concentration stocks. |

Troubleshooting Guides & FAQs

Category A: Reconstitution & Initial Solubilization

Q: Why does the peptide precipitate when I add PBS or cell culture media directly to the lyophilized powder? A: This is a classic "salting out" effect. Adding a high-salt buffer (like PBS) directly to the solid peptide neutralizes the charges on the acidic residues (Asp) and strengthens the hydrophobic interactions at the C-terminus, causing immediate aggregation.

-

Correction: Always dissolve the peptide in a solvent that disrupts hydrophobic interactions (like DMSO or Acetonitrile) before introducing aqueous buffers.

Q: My protocol forbids DMSO. What are my alternatives? A: If DMSO is toxic to your specific assay (e.g., certain sensitive insect neuron preparations):

-

Acetonitrile (ACN): Use 10-20% ACN/Water. ACN is volatile and can be removed, but it is also toxic in high amounts.

-

Ammonium Hydroxide (NH₄OH): Since the peptide is acidic (pI < 7), raising the pH to >8.0 using 0.1M NH₄OH can aid solubility by ionizing the Asp residues. Warning: High pH can hydrolyze the peptide over time; use immediately.

Q: The solution looks clear, but I’m losing activity. Is it soluble? A: You are likely experiencing adsorption . The hydrophobic C-terminus sticks avidly to standard polypropylene tubes and pipette tips.

-

Correction: Use Low-Retention plasticware (siliconized tubes) or glass vials for stock solutions. Add 0.1% BSA (Bovine Serum Albumin) to your working buffers to block nonspecific binding sites.

Category B: Storage & Stability

Q: Can I store the reconstituted peptide at -20°C? A: Yes, but only if solvated correctly.

-

Do NOT freeze dilute aqueous solutions (e.g., 1 µM in PBS). The freeze-thaw cycle induces ice crystal formation that forces peptide molecules together, causing irreversible aggregation (amyloid-like fibril formation).

-

Protocol: Store stocks at high concentration (>1 mM) in 100% DMSO or 50% Acetonitrile/Water at -20°C or -80°C.

Q: My peptide turned yellow after a month. What happened? A: This indicates oxidation of the Tryptophan (Trp⁷) residue.

-

Prevention: Purge storage vials with nitrogen or argon gas before sealing. Avoid repeated exposure to light and air.

Master Protocols

Protocol 1: "Fail-Safe" Reconstitution (The DMSO Method)

Use this method for maximum recovery and stability.

-

Calculate: Determine the volume needed for a 2 mM stock solution . (e.g., 1 mg peptide [MW ~1730 g/mol ] ≈ 578 nmol. Add ~289 µL solvent).

-

Solvate: Add anhydrous DMSO directly to the lyophilized powder.

-

Why? DMSO completely disrupts secondary structures and coats hydrophobic residues.

-

-

Agitate: Vortex gently for 30 seconds. Ensure no visible particles remain.

-

Aliquot: Dispense into low-retention tubes (e.g., 20 µL aliquots).

-

Store: Freeze at -20°C (stable for 6-12 months).

Protocol 2: Sequential Dilution for Assays

How to move from DMSO stock to Aqueous Buffer without crashing.

-

Thaw: Thaw the 2 mM DMSO stock at room temperature (do not heat).

-

Intermediate Step (Critical):

-

Prepare an intermediate dilution (e.g., 100 µM) in deionized water (NOT buffer).

-

Add stock dropwise to water while vortexing.

-

Result: 5% DMSO concentration.

-

-

Final Dilution:

-

Dilute the intermediate 1:100 into your Assay Buffer (PBS, Media, Saline).

-

Final Concentration: 1 µM Peptide, 0.05% DMSO.

-

Note: Most biological assays tolerate DMSO < 0.1%.

-

Visual Workflows

Figure 1: Solubility Decision Tree

Follow this logic to determine the correct solvent system based on your specific constraints.

Caption: Decision matrix for solubilizing hydrophobic neuropeptides. The "Yes (Standard)" path using DMSO is recommended for 95% of applications.

Figure 2: The "Dropwise" Dilution Mechanism

Visualizing why sequential dilution prevents aggregation.

Caption: Schematic comparison of direct-to-buffer dilution (causing crash-out) vs. the sequential water-intermediate method.

References

-

GenScript. Peptide Solubility Guidelines & Troubleshooting. GenScript Technical Resources. Available at: [Link]

Technical Support Center: Stability & Handling of (Gly6)-Locustapyrokinin

Current Status: Operational Ticket ID: LPK-STAB-001 Subject: Preventing degradation and loss of (Gly6)-Locustapyrokinin in solution Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Peptide Profile

Before troubleshooting, we must ground our protocols in the specific physicochemical properties of your target. You are working with This compound (Lom-PK) .

-

Target Sequence: pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂[1]

-

Critical Structural Features:

-

Amphipathic Nature: The N-terminus is polar/acidic (Asp, Ser), while the C-terminus (FXPRLamide) is hydrophobic. This surfactant-like structure drives rapid adsorption to container surfaces.

-

Oxidation Liability: The Tryptophan (Trp) at position 7 is highly susceptible to oxidative degradation.

-

Hydrolysis Risk: The C-terminal amide is essential for biological activity; deamidation renders the peptide inactive.

-

Module 1: Solubilization & Reconstitution

User Issue: "I added PBS directly to the lyophilized powder, and the solution is cloudy or the concentration is lower than calculated."

Root Cause: Direct addition of aqueous buffers (especially those with high salt like PBS) to the lyophilized cake often causes hydrophobic aggregation. The hydrophobic C-terminus clumps together before the polar N-terminus can interact with the water, forming "micelle-like" aggregates that are invisible to the naked eye but reduce bio-availability.

Protocol: The "Organic-First" Reconstitution Strategy

Do not add buffer immediately. Follow this thermodynamic wetting procedure:

-

Initial Solvent: Add anhydrous DMSO or Acetonitrile (ACN) to the vial.

-

Volume: 10-20% of your final target volume.

-

Why: This disrupts hydrophobic intermolecular forces, ensuring monomeric dispersion.

-

-

Vortex: Vortex gently for 10–15 seconds. Ensure the solution is perfectly clear.

-

Dilution: Slowly add your aqueous buffer (e.g., PBS, Water) to the organic phase while swirling.

-

Target: Final organic concentration should be ≤1% (v/v) for cell assays, or higher for stock solutions.

-

Visual Workflow: Reconstitution Logic

Figure 1: Decision tree for proper peptide reconstitution to prevent aggregation.

Module 2: Preventing Surface Adsorption (The "Disappearing Peptide")[2]

User Issue: "My LC-MS signal dropped by 40% after the sample sat in the autosampler for 24 hours."

Root Cause: (Gly6)-LPK is a "sticky" peptide. The hydrophobic C-terminus drives adsorption to polypropylene and glass surfaces. At low concentrations (<1 µM), you can lose >50% of your peptide to the tube walls within hours.

Troubleshooting Guide: Container Selection

| Container Material | Suitability | Verdict | Mitigation |

| Standard Glass | 🔴 Critical Fail | The polar N-term (Asp/Ser) binds to silanols; hydrophobic C-term binds to glass surface. | Must be siliconized (Sigmacote®) if used. |

| Standard Polypropylene | 🟡 Caution | Hydrophobic adsorption is likely.[2] | Use only for high concentrations (>100 µM). |

| Low-Bind Polypropylene | 🟢 Recommended | Surface modified to repel hydrophobic moieties. | Best practice for storage. |

| Polystyrene | 🔴 Critical Fail | High binding capacity. | Never use for peptide storage. |

Protocol: The "Blocking" Additive

If you must use standard plastics or work at very low concentrations (nM range), you must "block" the surface sites.

-

Add BSA (Bovine Serum Albumin): 0.1% (w/v) BSA in the buffer acts as a sacrificial protein, coating the tube walls so (Gly6)-LPK stays in solution.

-

Alternative: 0.05% Tween-20 (if compatible with your assay).

Module 3: Chemical Stability (Oxidation & Hydrolysis)

User Issue: "I see a mass shift of +16 Da or +32 Da in my mass spec data."

Root Cause: This is Oxidation . The Tryptophan (Trp) at position 7 is the culprit. It reacts with dissolved oxygen to form hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da). This structural change often destroys receptor binding affinity.

Protocol: The "Argon Shield"

-

De-gas Buffers: Sonicate your buffers under vacuum before use to remove dissolved oxygen.

-

Headspace Overlay: After aliquoting the peptide, gently blow inert gas (Argon or Nitrogen) into the tube to displace air before capping.

-

Avoid Freeze-Thaw: Repeated freezing introduces air bubbles and ice crystal shear stress.

-

Rule: Aliquot immediately after reconstitution. Never re-freeze a thawed aliquot.

-

Visual Workflow: Degradation Pathways

Figure 2: Primary degradation pathways for (Gly6)-LPK. Trp7 oxidation is the most common storage failure.

Module 4: Enzymatic Stability (Biological Assays)

User Issue: "The peptide has no effect in my whole-insect assay, but works on isolated receptors."

Root Cause: Insect hemolymph and tissues are rich in proteases. Specifically, Angiotensin-Converting Enzyme (ACE) homologs in insects rapidly cleave C-terminal dipeptides from FXPRLamide sequences (cleaving off Arg-Leu-NH₂), inactivating the peptide.

Protocol: The Inhibitor Cocktail

When working in biological fluids (hemolymph, serum, tissue homogenate), you must inhibit specific proteases.

| Enzyme Target | Inhibitor | Concentration | Reason |

| ACE / Peptidyl-dipeptidase A | Captopril | 10–100 µM | Prevents cleavage of C-terminal Arg-Leu-NH₂ [1]. |

| Aminopeptidases | Amastatin | 10 µM | Protects N-terminal pGlu (though pGlu is naturally resistant, nicks can occur). |

| General Serine Proteases | PMSF | 1 mM | Broad spectrum protection. |

Summary Checklist for Stability

-

Reconstitution: Dissolve in 100% DMSO first, then dilute.

-

Storage: Store lyophilized powder at -20°C with desiccant. Store stock solutions at -80°C.

-

Container: Use LoBind® tubes; avoid glass.

-

Atmosphere: Overlay with Argon to protect Trp7.

-

pH: Maintain pH 6.0–7.5 to prevent Asp isomerization (acidic) or deamidation (basic).

References

-

Isaac, R. E., et al. (1999). Metabolism of insect neuropeptides: properties of a membrane-bound endopeptidase from heads of the housefly, Musca domestica. Insect Biochemistry and Molecular Biology.

-

Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry.[3]

-

Pujals, S., et al. (2011). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[4] PLOS ONE.

-

Schoofs, L., et al. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria.[1] General and Comparative Endocrinology.

Sources

- 1. Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

reducing non-specific binding in (Gly6)-locustapyrokinin receptor assay

Technical Guide: Minimizing Non-Specific Binding in (Gly )-Locustapyrokinin Receptor Assays

Executive Summary: The "Sticky" Peptide Challenge

(Gly

-

Hydrophobic Adsorption: The peptide adheres avidly to plastic tube walls and pipette tips.

-

Electrostatic Trapping: The positively charged Arginine (Arg) residue interacts electrostatically with the negatively charged silanol groups on glass fiber filters (GF/B or GF/C) used in filtration assays.

This guide provides a self-validating protocol to neutralize these forces and isolate the specific receptor-ligand interaction.

The Mechanics of Non-Specific Binding

To solve NSB, we must first visualize where the ligand is being lost or trapped.

Figure 1: The NSB Trap & Mitigation Strategy

This diagram illustrates the three primary sources of NSB and the specific chemical intervention required for each.

Caption: Fig 1. NSB Mitigation Pathways. The diagram maps the physicochemical properties of the peptide to specific assay interference points and their corresponding chemical solutions.

Optimized Assay Protocol (The "Golden Path")

Do not rely on standard GPCR protocols. Use this optimized workflow specifically for amphiphilic neuropeptides.

Phase 1: Materials Preparation

| Component | Standard Material | Optimized Requirement | Reasoning |

| Reaction Tubes | Standard Polypropylene | Siliconized Glass or Protein LoBind Tubes | Prevents hydrophobic loss of the peptide before it even reaches the receptor.[1] |

| Filters | Standard GF/B or GF/C | PEI-Treated GF/B Filters | Polyethyleneimine (PEI) is a cationic polymer that masks the negative charge of the glass filter, preventing the Arginine residue from sticking. |

| Pipette Tips | Standard | Low-Retention Tips | Ensures accurate delivery of nanomolar peptide concentrations.[1] |

Phase 2: Buffer Chemistry

Standard Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

-

BSA (Bovine Serum Albumin): Add 0.1% - 0.5% (w/v) .[1]

-

Function: Coats surfaces to prevent peptide adsorption.[2]

-

Caution: Do not exceed 1% as it may sequester the ligand, reducing free concentration.

-

-

Bacitracin: Add 0.5 mg/mL .

-

Function: Acts as both a protease inhibitor and a "sacrificial" peptide to occupy non-specific sites.

-

-

PEI (Polyethyleneimine) for Filters:

-

Protocol: Soak GF/B filters in 0.3% PEI for at least 1 hour (up to 12 hours) at 4°C before harvesting.[1]

-

Troubleshooting Guide (Q&A)

Issue 1: High Background Signal (High NSB)

Q: My non-specific binding (in the presence of excess cold ligand) is >20% of total binding. How do I lower it?

A: This is the most common issue with locustapyrokinin assays.

-

Check the Filter Soak: Did you soak filters in PEI? If yes, wash the filters twice with ice-cold buffer before adding the sample. This removes excess PEI that might trap the free radioligand.

-

Salinity Adjustment: Increase NaCl concentration in the binding buffer to 150 mM . This disrupts weak electrostatic interactions between the peptide and non-receptor proteins.

-

Wash Stringency: Ensure your wash buffer is ice-cold (<4°C) . Warm buffers increase the dissociation rate of the specific receptor-ligand complex, lowering specific signal while barely affecting the hydrophobic NSB.

Issue 2: "Disappearing" Specific Binding

Q: I see a signal in Total Binding, but my Specific Binding is near zero. Is the receptor dead?

A: Not necessarily. You might be losing the ligand to the tube walls before incubation.

-

Diagnosis: If you are using standard polypropylene tubes, your hydrophobic peptide is likely coating the plastic.

-

Validation Step: Prepare your ligand dilution in a glass tube vs. a plastic tube and count an aliquot directly. If the plastic tube count is 50% lower, you have an adsorption problem.

-

Fix: Switch to silanized glass or add 0.05% Tween-20 to the ligand stock solution (if receptor tolerance permits).[1]

Issue 3: Filter Clogging

Q: The vacuum filtration is very slow, leading to high background.

A: PEI can sometimes cause clogging if the tissue homogenate is too thick.

-

Fix: Reduce the protein concentration per well (aim for 10–50 µg membrane protein).

-

Alternative: Use GF/C filters (1.2 µm pore size) instead of GF/B (1.0 µm) for better flow rates while maintaining retention.

Decision Tree for Assay Optimization

Use this logic flow to diagnose persistent issues.

Caption: Fig 2. Troubleshooting Logic Flow. A step-by-step decision tree for diagnosing high background or low signal issues.

References

-

Development of peptide receptor binding assays: methods to avoid false negatives. Source: National Institutes of Health (NIH) / PubMed Context:[1] Establishes the necessity of PEI and BSA filter pretreatment for peptide ligands. URL:[Link]

-

Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Source: PLOS ONE Context: Details the mechanics of hydrophobic adsorption and the efficacy of "LoBind" surfaces. URL:[Link][1]

-

A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Source: PubMed Context:[1] The foundational protocol for using PEI to reduce background in filtration assays. URL:[Link]

-

Isolation, primary structure, and synthesis of locustapyrokinin. Source: PubMed Context:[1] Defines the structural properties (hydrophobicity) of the target peptide. URL:[Link]

Navigating the Labyrinth of (Gly6)-Locustapyrokinin Fragmentation: A Technical Troubleshooting Guide

Welcome to the technical support center for the mass spectrometry analysis of (Gly6)-locustapyrokinin. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar neuropeptides. Here, we will delve into the intricacies of its fragmentation behavior, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

This compound, with its sequence Glp-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2, presents a unique set of challenges in mass spectrometry due to its N-terminal pyroglutamic acid (pGlu), multiple proline residues, and a C-terminal amide.[1] Understanding these structural features is paramount to interpreting its fragmentation spectra and troubleshooting analytical hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a very weak or no signal for my this compound precursor ion. What are the likely causes and how can I improve ionization?

A1: Poor ionization of this compound is a common issue that can often be traced back to sample preparation and the inherent properties of the peptide.

Causality:

-

Sample Purity and Contaminants: Salts, detergents, and other contaminants from sample preparation can suppress the ionization of your peptide. These molecules compete for charge in the electrospray process, reducing the signal intensity of the analyte of interest.

-

Suboptimal Solvent Composition: The choice of solvent and additives is critical for efficient protonation of the peptide in positive-ion mode ESI. Neuropeptides, in general, require careful optimization of the mobile phase to achieve a stable and strong signal.[2]

-

Peptide Concentration: While it may seem counterintuitive, excessively high concentrations of the peptide can lead to aggregation and signal suppression. Conversely, a concentration that is too low will naturally result in a weak signal.

Troubleshooting Protocol:

-

Desalting and Purification:

-

Protocol: Utilize C18 ZipTips® or similar solid-phase extraction (SPE) cartridges to desalt and concentrate your peptide sample immediately before MS analysis.

-

Step-by-Step:

-

Wet the C18 material with 100% acetonitrile (ACN).

-

Equilibrate the tip with 0.1% formic acid (FA) in water.

-

Bind your peptide sample to the C18 material.

-

Wash away salts and contaminants with 0.1% FA in water.

-

Elute the peptide with a solution of 50-70% ACN and 0.1% FA in water directly into your MS sample vial.

-

-

-

Optimize Mobile Phase Composition:

-

Recommendation: For direct infusion, a starting point of 50% ACN in water with 0.1% FA is recommended. For LC-MS, ensure your mobile phases are of high purity and contain an appropriate acid modifier like formic acid or acetic acid.

-

-

Concentration Optimization:

-

Actionable Advice: Perform a dilution series of your sample to identify the optimal concentration range for your instrument. This will typically be in the low micromolar to high nanomolar range.

-

Q2: My MS/MS spectrum for this compound is dominated by a few intense fragment ions, and I'm not getting good sequence coverage. Why is this happening?

A2: The fragmentation pattern of this compound is heavily influenced by two key structural features: the N-terminal pyroglutamic acid and the multiple proline residues. This often leads to non-random fragmentation and a preponderance of specific ion types.

Causality:

-

The "Proline Effect": Proline residues have a unique cyclic structure that restricts the peptide backbone. In collision-induced dissociation (CID), this leads to preferential cleavage at the N-terminal side of the proline residue, resulting in intense y-ions.[3][4][5] With three proline residues in its sequence, this compound is prone to this effect, which can dominate the spectrum and obscure other fragment ions.

-

N-terminal Pyroglutamic Acid (pGlu): The presence of a pGlu at the N-terminus blocks the formation of a complete b-ion series. The cyclized structure of pGlu can also influence the fragmentation of nearby amino acid residues.

-

Charge State of the Precursor Ion: The charge state of the selected precursor ion will significantly impact the fragmentation pathways observed. Higher charge states can sometimes lead to more diverse fragmentation, but for a peptide of this size, doubly or triply charged precursors are most common.

Expected Fragmentation Pattern (CID):

Based on the structure of this compound, a typical CID spectrum will likely exhibit the following characteristics:

-

Dominant y-ions: Expect to see prominent y-ions resulting from cleavage N-terminal to the proline residues at positions 8, 11, and 14.

-

Limited b-ions: Due to the N-terminal pGlu, a full b-ion series will be absent. You may observe some internal fragment ions or b-ions that have lost the pGlu residue.

-

Immonium Ions: The low m/z region of the spectrum may show immonium ions characteristic of specific amino acids, which can aid in sequence confirmation.

Troubleshooting and Optimization:

-

Varying Collision Energy:

-

Rationale: A single collision energy may not be optimal for fragmenting the entire peptide.

-

Protocol: Perform a collision energy ramp or test a range of collision energies to find the sweet spot that provides the most informative spectrum. Start with the instrument's default settings for a peptide of this size and charge state, and then systematically increase and decrease the energy.

-

-

Employing Alternative Fragmentation Techniques:

-

Rationale: Different fragmentation methods cleave the peptide backbone at different locations and through different mechanisms, providing complementary information.

-

Comparison:

-

Collision-Induced Dissociation (CID): As discussed, primarily cleaves the amide bonds, leading to b- and y-ions. It is often susceptible to the "proline effect."

-

Higher-Energy Collisional Dissociation (HCD): A beam-type CID that can provide more extensive fragmentation and is often better for generating immonium ions and other diagnostic fragments.

-

Electron-Transfer Dissociation (ETD): This technique is less dependent on the peptide's sequence and is particularly useful for peptides with labile modifications and for preserving information about post-translational modifications. It generates c- and z-type ions by cleaving the N-Cα bond. ETD can be very effective at fragmenting proline-containing peptides without the strong bias seen in CID.

-

-

| Fragmentation Method | Primary Ion Types | Advantages for this compound | Disadvantages for this compound |

| CID | b, y | Well-established, good for initial analysis. | Prone to the "proline effect," leading to incomplete sequence coverage. |

| HCD | b, y, immonium | Can provide richer fragmentation than CID. | Still susceptible to the "proline effect." |

| ETD | c, z | Overcomes the "proline effect," providing more uniform fragmentation. | Requires a higher charge state for optimal efficiency. |

Experimental Workflow for Method Optimization:

Caption: Iterative workflow for optimizing MS/MS fragmentation.

Q3: I am observing unexpected peaks in my MS/MS spectrum that do not correspond to b, y, or other common fragment ions. What could be the source of these?

A3: Unexpected peaks can arise from several sources, including in-source fragmentation, non-covalent adducts, or complex rearrangement reactions.

Causality:

-

In-Source Fragmentation: If the energy in the ion source is too high, the peptide can fragment before it even reaches the mass analyzer. This can lead to the appearance of fragment ions in your MS1 scan and complicate your MS/MS spectra.

-

Adduct Formation: Peptides can form adducts with salts (e.g., Na+, K+) or other molecules present in the sample. These adducted precursor ions will have a different m/z and will produce a different set of fragment ions if selected for MS/MS.

-

Sequence Scrambling: Under certain CID conditions, peptide fragments can undergo rearrangement reactions, leading to "scrambled" sequences and unexpected fragment masses.[6]

Troubleshooting Steps:

-

Optimize Ion Source Parameters:

-

Actionable Advice: Gradually reduce the voltages on the ion source optics (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation. Monitor the intensity of your precursor ion and look for a reduction in fragment ions in the MS1 scan.

-

-

Ensure Thorough Sample Cleanup:

-

Best Practice: As mentioned in Q1, meticulous desalting is crucial to prevent adduct formation.

-

-

Analyze the Isotopic Pattern:

-

Technique: Carefully examine the isotopic distribution of your precursor ion. A clean isotopic pattern is indicative of a single, well-defined species. Broad or distorted patterns may suggest the presence of overlapping species or adducts.

-

Concluding Remarks